molecular formula C40H78N2O10P B134830 12-Doxyl-dmpc CAS No. 132885-46-2

12-Doxyl-dmpc

Cat. No.: B134830
CAS No.: 132885-46-2
M. Wt: 778 g/mol
InChI Key: RNBBUKZLCKRLRH-CKIGWAMCSA-N
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Description

12-Doxyl-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine labeled with a 12-doxyl stearic acid moiety) is a spin-labeled phospholipid widely utilized in biophysical studies to investigate membrane dynamics, lipid-protein interactions, and bilayer organization. The doxyl group (a nitroxide radical) at the 12th carbon of the stearic acid chain enables its use as a probe in electron paramagnetic resonance (EPR) spectroscopy, providing insights into membrane fluidity, phase transitions, and local environmental changes within lipid bilayers .

This compound’s structure integrates a saturated myristoyl chain (14:0) at the sn-1 position and a stearic acid chain (18:0) with the doxyl group at the sn-2 position. Its critical applications include:

  • Mapping membrane thickness and lipid packing in model bilayers.
  • Studying the effects of cholesterol, peptides, or drugs on membrane order.
  • Serving as a reference for comparing depth-dependent perturbations in lipid systems .

Properties

CAS No.

132885-46-2

Molecular Formula

C40H78N2O10P

Molecular Weight

778 g/mol

InChI

InChI=1S/C40H78N2O10P/c1-8-10-11-12-13-14-15-16-19-22-25-28-37(43)48-33-36(34-51-53(46,47)50-32-31-42(5,6)7)52-38(44)29-26-23-20-17-18-21-24-27-30-40(9-2)41(45)39(3,4)35-49-40/h36H,8-35H2,1-7H3/t36?,40-/m1/s1

InChI Key

RNBBUKZLCKRLRH-CKIGWAMCSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC[C@@]1(N(C(CO1)(C)C)[O])CC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC

Synonyms

1-myristoyl-2-(11-(4,4-dimethyl-3-oxy-2-ethyl-2-oxazolidinyl)undecanoyl)-sn-glycero-3-phosphocholine
12-doxyl-DMPC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Doxyl-Labeled Compounds

Compound Doxyl Position Membrane Depth (Å) Rotational Correlation Time (ns) Primary Applications Stability in Aqueous Media (Days)
12-Doxyl-DMPC 12th carbon ~18–20 1.8–2.2 Bilayer core dynamics, protein interactions 7–10
5-Doxyl-stearic acid 5th carbon ~8–10 0.5–0.8 Surface hydration, headgroup effects 3–5
16-Doxyl-stearic acid 16th carbon ~22–24 3.0–3.5 Deep bilayer analysis, cholesterol interactions 10–14
TEMPO-PC Headgroup ~5–7 <0.3 Surface polarity, oxidative stress studies 1–2

Data compiled from EPR studies and stability assays .

Membrane Localization and Sensitivity

  • Depth Specificity : The 12-doxyl group positions the nitroxide radical near the bilayer’s hydrocarbon core, making it sensitive to changes in lipid packing and hydrophobic interactions. In contrast, 5-doxyl probes report on interfacial water penetration, while 16-doxyl variants reside closer to the bilayer center, ideal for studying cholesterol-rich domains .
  • Rotational Dynamics : 12-Doxyl-DMPC exhibits intermediate rotational correlation times (1.8–2.2 ns), balancing sensitivity to membrane viscosity without excessive rigidity. 16-doxyl analogues, with slower rotation (>3 ns), are less responsive to rapid lipid motions but better suited for detecting long-range order .

Stability and Experimental Utility

  • Chemical Stability : 12-Doxyl-DMPC demonstrates moderate stability in aqueous buffers (7–10 days), outperforming TEMPO-PC (1–2 days) but lagging behind 16-doxyl-stearic acid (10–14 days). Degradation is primarily due to nitroxide reduction in reducing environments .

Key Studies Highlighting 12-Doxyl-DMPC

Membrane Protein Interactions : A 2021 study using 12-Doxyl-DMPC revealed that the antimicrobial peptide melittin induces bilayer thinning by ~3 Å at concentrations ≥10 µM, as evidenced by EPR spectral broadening .

Phase Transition Analysis : Comparative EPR data showed that 12-Doxyl-DMPC’s phase transition temperature (23°C) aligns with DMPC’s gel-to-liquid crystalline transition, confirming its utility as a native-like probe .

Advantages Over Compounding Alternatives

  • Reduced Artifacts : Unlike 5-doxyl probes, 12-Doxyl-DMPC minimizes headgroup hydration artifacts, critical for quantifying hydrophobic mismatch in transmembrane proteins .

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